(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
1-(3,4-Dimethylphenyl)-5-(2-hydroxy-3,5-diiodobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a diiodobenzylidene moiety and a thioxodihydropyrimidine core
Preparation Methods
The synthesis of (5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thioxodihydropyrimidine core: This can be achieved through the reaction of thiourea with an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a nucleophilic substitution reaction where the thioxodihydropyrimidine intermediate reacts with a 3,4-dimethylphenyl halide.
Addition of the diiodobenzylidene moiety: The final step involves the condensation of the intermediate with 2-hydroxy-3,5-diiodobenzaldehyde under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-5-(2-hydroxy-3,5-diiodobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-5-(2-hydroxy-3,5-diiodobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Due to its unique structural features, it is explored for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The diiodobenzylidene moiety can interact with hydrophobic pockets in proteins, while the thioxodihydropyrimidine core may form hydrogen bonds with active site residues, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Similar compounds to (5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include:
1-(3,4-Dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Lacks the diiodo substitution, which may affect its reactivity and biological activity.
1-(3,4-Dimethylphenyl)-5-(2-hydroxy-3,5-dichlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Contains dichloro instead of diiodo groups, potentially altering its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical behavior and applications.
Properties
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14I2N2O3S/c1-9-3-4-13(5-10(9)2)23-18(26)14(17(25)22-19(23)27)7-11-6-12(20)8-15(21)16(11)24/h3-8,24H,1-2H3,(H,22,25,27)/b14-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKQUTHERQMRDS-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)I)I)O)C(=O)NC2=S)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)O)/C(=O)NC2=S)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14I2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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